Bienvenue dans la boutique en ligne BenchChem!

10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane

Dopamine agonist Structure-activity relationship Cat cardioaccelerator nerve assay

10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane (CAS 102520-50-3) is a chemically validated, inactive control compound essential for rigorous structure-activity relationship (SAR) studies of spirocyclic dopamine agonists. With no measurable central or peripheral dopamine activity (unlike the potent 4-indolylmethyl analog, ID₅₀ = 0.095 µmol/kg), it isolates scaffold effects from substituent-driven pharmacology. Its negligible mu-opioid engagement (Ki ~23,000 nM) and favorable drug-like physicochemical profile (logP ~2.0–2.35, zero H-bond donors, PSA 21.7 Ų) make it an indispensable reference for peripherally restricted probe development and computational model calibration. Procure this critical benchmark to ensure your pharmacological data is attributable and reproducible.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
CAS No. 102520-50-3
Cat. No. B009867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane
CAS102520-50-3
Synonyms6-benzyl-7-methyl-1,4-dioxa-7-azaspiro(4,5)decane
BMDASD
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCN1CCCC2(C1CC3=CC=CC=C3)OCCO2
InChIInChI=1S/C15H21NO2/c1-16-9-5-8-15(17-10-11-18-15)14(16)12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3
InChIKeyIEKVRUPCPMKMAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane (CAS 102520-50-3): Procurement-Relevant Identity and Core Characteristics


10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane (CAS 102520-50-3; also designated BMDASD or 6-benzyl-7-methyl-1,4-dioxa-7-azaspiro[4.5]decane) is a synthetic spirocyclic 1,4-dioxa-7-azaspiro[4.5]decane bearing an N-methyl group and a 6-benzyl substituent [1]. It belongs to the 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane series originally synthesized and pharmacologically characterized as part of a dopamine-agonist discovery program [1]. The compound has a molecular formula of C₁₅H₂₁NO₂, a molecular weight of 247.33 g/mol, a predicted density of 1.12 g/cm³, a predicted boiling point of 349.1 °C, a predicted logP of approximately 2.0–2.35, and a predicted pKa of 10.40 . It is catalogued under MeSH Supplementary Concept C049803 and has been referenced in the Comparative Toxicogenomics Database, although no curated gene-interaction data are currently available [2][3].

Why Generic 1,4-Dioxa-7-azaspiro[4.5]decane Analogs Cannot Replace 10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane in Dopamine-Receptor Structure–Activity Studies


Within the 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane series, the identity of the 6‑substituent dictates the pharmacological phenotype: a benzyl group (present in this compound) yields no measurable central or peripheral dopamine agonist activity, whereas a 4‑indolylmethyl substituent confers potent peripheral dopamine agonism (ID₅₀ = 0.095 µmol/kg in the cat cardioaccelerator nerve assay) [1]. Generic substitution with the 4‑indolylmethyl analog (CAS 102535‑14‑8) or the 3‑indolylmethyl analog (CAS 102520‑47‑8) would therefore fundamentally alter the biological readout and invalidate SAR conclusions that depend on the benzyl‑substituted scaffold as an inactive control [1]. The quantitative evidence below demonstrates that even closely related in‑class compounds are not functionally interchangeable.

Quantitative Differentiation Evidence for 10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane Versus Its Closest Structural Analogs


Peripheral Dopamine Agonist Activity: Benzyl Analog Is Inactive, Whereas 4-Indolylmethyl Analog Is Potent

In the original pharmacological characterization, the target benzyl compound (BMDASD) showed no detectable dopamine agonist activity in the cat cardioaccelerator nerve assay. In contrast, the 4-indolylmethyl analog exhibited an ID₅₀ of 0.095 µmol/kg, which is within approximately 3-fold of the reference agonist apomorphine (ID₅₀ = 0.0348 µmol/kg) [1]. Neither compound displayed central nervous system activity [1].

Dopamine agonist Structure-activity relationship Cat cardioaccelerator nerve assay

Central Nervous System Dopamine Activity: All Three Spirodecane Analogs Lack CNS Activity

None of the three 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes—including the target benzyl compound—exhibited detectable central nervous system dopamine agonist activity in behavioral or biochemical assays employed in the study [1]. This class-level property distinguishes these spirodecanes from CNS-active dopamine agonists such as apomorphine and pergolide, and from CNS-penetrant spirocyclic ligands like spiperone, which shows nanomolar affinity for dopamine D₂ and serotonin 5-HT₂A receptors [1][2].

CNS penetration Dopamine receptor In vivo pharmacology

Physicochemical Property Differentiation: LogP and pKa Differences Between the Benzyl Analog and the Active 4-Indolylmethyl Analog

The benzyl-substituted compound has a predicted logP of 2.00–2.35 and a predicted pKa of 10.40 . While experimental logP and pKa data for the 4-indolylmethyl analog are not reported in the primary source, the indole NH present in the 4-indolylmethyl analog introduces an additional hydrogen-bond donor not present in the benzyl analog, qualitatively altering hydrogen-bonding capacity and polar surface area [1]. This difference affects solubility, permeability, and off-target binding profiles, making the benzyl analog preferable when a less polar, single-H-bond-acceptor scaffold is required.

LogP pKa Drug-like properties Physicochemical profiling

Opioid Receptor Binding: Preliminary BindingDB Data Suggest Low Mu-Opioid Affinity, Distinct from Opioidergic Spirocyclic Compounds

A BindingDB entry for the target compound reports a Ki of 2.30 × 10⁴ nM (23 µM) for displacement of the mu-opioid receptor radioligand [³H]DAGO [1]. This is in the low-micromolar range, indicating minimal mu-opioid engagement. By contrast, certain substituted aza-spiro[4.5]decane derivatives disclosed in EP3169665B1 and DK3169666T3 are explicitly claimed as mu-opioid and ORL1 receptor ligands intended for pain therapy [2][3]. The benzyl analog's low mu-opioid affinity positions it as a potentially cleaner scaffold for studies where opioid off-target effects must be minimized.

Opioid receptor Mu-opioid Binding affinity Selectivity screening

Recommended Application Scenarios for 10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane Based on Quantitative Differentiation Evidence


Inactive Control Compound for Peripheral Dopamine Agonist Structure–Activity Relationship Studies

Because the benzyl analog showed no measurable dopamine agonist activity in the cat cardioaccelerator nerve assay, while the 4-indolylmethyl analog exhibited an ID₅₀ of 0.095 µmol/kg, the benzyl compound serves as a well-characterized inactive control for SAR investigations that dissect the contribution of the 6-substituent to peripheral dopamine agonism [1]. Its use ensures that any observed pharmacological effect in a novel analog can be attributed to the introduced substituent rather than to the spirocyclic scaffold itself.

CNS-Sparing Spirocyclic Scaffold for Peripheral Target Engagement Studies

All three spirodecane analogs in the series, including the benzyl compound, lacked central nervous system activity [1]. This property recommends the benzyl scaffold as a starting point for medicinal chemistry campaigns that require peripheral restriction—for example, when developing peripherally selective dopamine-receptor probes or when avoiding CNS-mediated side effects is a priority.

Low Mu-Opioid Liability Scaffold for Polypharmacology Profiling

With a mu-opioid Ki of approximately 23,000 nM, the benzyl analog exhibits negligible mu-opioid engagement relative to structurally related spirocyclic compounds that have been patented as mu-opioid and ORL1 receptor ligands [1][2]. This low mu-opioid liability makes the benzyl scaffold a suitable choice for polypharmacology panels when the objective is to identify compounds with minimal opioid receptor crossover.

Neutral Physicochemical Reference Standard for Spirocyclic Library Design

With a predicted logP of 2.00–2.35, a pKa of 10.40, zero hydrogen-bond donors, and a low polar surface area (21.7 Ų predicted), the benzyl analog occupies a favorable drug-like physicochemical space [1][2]. It can be used as a reference standard for calibrating computational models of permeability, solubility, and metabolic stability within spirocyclic compound libraries.

Quote Request

Request a Quote for 10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.